molecular formula C10H20N2O3 B048024 (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate CAS No. 1257850-83-1

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Cat. No. B048024
M. Wt: 216.28 g/mol
InChI Key: OTGAMPLHQAGRIU-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-tert-butyl (morpholin-3-ylmethyl)carbamate involves multiple steps, starting from basic building blocks like L-Serine. For example, a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was synthesized through a seven-step process including esterification, protection, reduction, and the Corey-Fuchs reaction, achieving an overall yield of 30% (Tang et al., 2014). Similarly, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate for biologically active compounds, demonstrates the versatile routes for synthesizing complex carbamates (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of carbamates, including (R)-tert-butyl (morpholin-3-ylmethyl)carbamate, often involves detailed crystallographic studies to understand their conformation and stereochemistry. For instance, the study on (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate reveals intricate details about the molecule's conformation and intermolecular interactions, highlighting the complexity of carbamate structures (Zheng et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving (R)-tert-butyl (morpholin-3-ylmethyl)carbamate and related compounds are diverse. For example, the thionyl chloride-mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate showcases the reactivity of carbamates in producing other valuable intermediates through Boc-involved neighboring group participation (Li et al., 2015). Additionally, the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, among other tert-butyl-protected groups, demonstrates the chemical versatility and stability of these compounds under various conditions (Li et al., 2006).

Scientific Research Applications

Novel Synthetic Methodologies

The development of novel synthetic methodologies utilizing "(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate" or related compounds has been a focus of research. For instance, the study on the synthesis of cis-3,5-disubstituted morpholine derivatives demonstrates the utility of morpholine in electrophile-induced ring closure reactions, facilitating the synthesis of complex morpholine structures from aziridine precursors. This methodology offers a pathway to synthesize morpholine derivatives with potential applications in pharmaceuticals and materials science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Catalysis and Material Science

Research on chromium complexes ligated by amino-salicylaldimine ligands, including morpholine derivatives, has shown that these complexes can act as catalysts for ethylene oligomerization. The study provides insights into the design of new catalysts for polymerization processes, highlighting the role of morpholine-based ligands in enhancing catalytic performance and offering a new perspective on material synthesis (Cui & Zhang, 2010).

Advanced Material Applications

The synthesis and characterization of cationic iridium(III) complexes with aggregation-induced phosphorescent emission (AIPE) properties, where the incorporation of morpholine and its derivatives into the ligand structure significantly impacts the photophysical properties of these complexes, illustrates the potential of morpholine-based compounds in the development of advanced materials for organic electronics, including light-emitting electrochemical cells and sensors (Shan et al., 2012).

Enzymatic Kinetic Resolution

In the context of chiral synthesis, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a process crucial for producing optically pure enantiomers, demonstrates the relevance of carbamate derivatives in achieving high enantioselectivity. This process underscores the utility of morpholine-based carbamates in the synthesis of chiral compounds, which are essential in pharmaceuticals and asymmetric catalysis (Piovan, Pasquini, & Andrade, 2011).

Environmental Applications

The study on the aqueous phosphoric acid-mediated deprotection of tert-butyl carbamates, including morpholine derivatives, offers an environmentally benign method for deprotecting functional groups in organic synthesis. This research highlights the importance of developing green chemistry processes and the role of morpholine-based carbamates in facilitating such reactions (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAMPLHQAGRIU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628700
Record name tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

CAS RN

1257850-83-1
Record name Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257850-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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